ytterbium (III) trifluoromethanesulfonate n-hydrate

Description

It is a white to almost white powder or crystalline substance with a molecular weight of 620.25 (anhydrous basis) . This compound is widely used as a Lewis acid catalyst in various organic synthesis reactions due to its high reactivity and stability.

Properties

IUPAC Name |

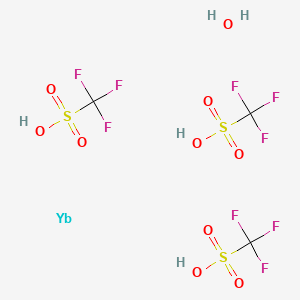

trifluoromethanesulfonic acid;ytterbium;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.H2O.Yb/c3*2-1(3,4)8(5,6)7;;/h3*(H,5,6,7);1H2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQKYOUQBOFVEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O.[Yb] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F9O10S3Yb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ytterbium(III) trifluoromethanesulfonate hydrate can be synthesized through the reaction of ytterbium oxide (Yb2O3) with trifluoromethanesulfonic acid (CF3SO3H) in the presence of water. The reaction typically involves dissolving ytterbium oxide in an aqueous solution of trifluoromethanesulfonic acid, followed by evaporation of the solvent to obtain the hydrated salt .

Industrial Production Methods

Industrial production of ytterbium(III) trifluoromethanesulfonate hydrate follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Ytterbium(III) trifluoromethanesulfonate hydrate primarily functions as a Lewis acid catalyst in various organic reactions. Some of the key reactions it undergoes include:

Aldol Reactions: Catalyzes the aldol condensation of silyl enol ethers with aldehydes or ketones.

Friedel-Crafts Acylations: Facilitates the acylation of aromatic compounds with acyl chlorides.

Glycosidations: Promotes the formation of glycosidic bonds in carbohydrate chemistry.

Additions to Epoxides: Catalyzes the ring-opening reactions of epoxides with nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with ytterbium(III) trifluoromethanesulfonate hydrate include silyl enol ethers, acyl chlorides, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Major Products Formed

The major products formed from reactions catalyzed by ytterbium(III) trifluoromethanesulfonate hydrate include β-lactams, β-keto enol ethers, and various substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Ytterbium(III) trifluoromethanesulfonate hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

Ytterbium(III) trifluoromethanesulfonate hydrate exerts its effects through its role as a Lewis acid catalyst. It activates electrophilic species by coordinating to electron-rich sites, thereby increasing their reactivity towards nucleophiles. This activation facilitates various organic transformations, such as aldol reactions, Friedel-Crafts acylations, and glycosidations . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.

Comparison with Similar Compounds

Ytterbium(III) trifluoromethanesulfonate hydrate is unique among Lewis acid catalysts due to its high reactivity and water tolerance. Similar compounds include:

Lanthanum(III) trifluoromethanesulfonate: Another Lewis acid catalyst with similar applications but different reactivity and selectivity.

Scandium(III) triflate: Known for its high catalytic activity in certain reactions but less water-tolerant compared to ytterbium(III) trifluoromethanesulfonate hydrate.

Erbium(III) trifluoromethanesulfonate: Used in similar catalytic applications but with different efficiency and selectivity.

Ytterbium(III) trifluoromethanesulfonate hydrate stands out due to its combination of high reactivity, stability, and water tolerance, making it a valuable catalyst in various organic synthesis reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.